N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-12-9-13(2)23(22-12)16-10-15(20-11-21-16)18-7-8-19-17(24)14-5-3-4-6-14/h9-11,14H,3-8H2,1-2H3,(H,19,24)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCWTUUMMUVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentanecarboxamide moiety linked to a pyrimidine and pyrazole unit. Its molecular formula is , with a molecular weight of approximately 294.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may function as kinase inhibitors. Kinases are critical in regulating cellular processes such as growth, metabolism, and apoptosis. Inhibiting specific kinases can lead to therapeutic effects in various diseases, including cancer and viral infections.
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds targeting host kinases like AAK1 and GAK. These kinases play vital roles in viral replication processes. For instance, selective inhibitors have shown potent activity against Dengue virus (DENV), with mechanisms involving the modulation of host cell pathways critical for viral entry and replication .
Anticancer Activity
In cancer research, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, inhibitors targeting polo-like kinase 4 (PLK4) have demonstrated efficacy in blocking centriole duplication, a process often dysregulated in cancer cells . This suggests that this compound may also possess anticancer properties through similar pathways.
Study on DENV Inhibition
A study conducted using human primary monocyte-derived dendritic cells (MDDCs) showed that specific kinase inhibitors exhibited significant antiviral effects against DENV. These findings support the hypothesis that this compound could be explored further for its antiviral potential .
Cancer Cell Line Studies
In vitro studies on various cancer cell lines have demonstrated that compounds with similar structural motifs can induce apoptosis and inhibit cell cycle progression. For instance, treatments with PLK4 inhibitors resulted in significant reductions in cell viability in multiple cancer types . This indicates a promising avenue for further exploration of this compound's anticancer effects.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
